
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to an aniline ring, which is further connected to a chlorobutene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one typically involves the reaction of 4-acetylaniline with 1-chlorobut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Acetylanilino)acetic acid
- 4-(4-Acetylanilino)-4-oxobutanoic acid
- 3-(4-Acetylanilino)-2-phenyl-1H-inden-1-one
Uniqueness
4-(4-Acetylanilino)-1-chlorobut-3-en-2-one is unique due to its specific structural features, such as the presence of both an acetyl group and a chlorobutene chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90251-30-2 |
|---|---|
Formule moléculaire |
C12H12ClNO2 |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
4-(4-acetylanilino)-1-chlorobut-3-en-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-9(15)10-2-4-11(5-3-10)14-7-6-12(16)8-13/h2-7,14H,8H2,1H3 |
Clé InChI |
NXEXBUZWIOVKMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC=CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)


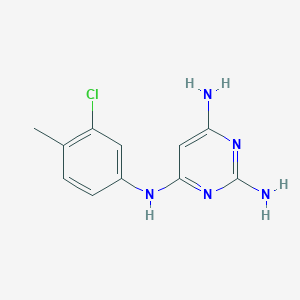
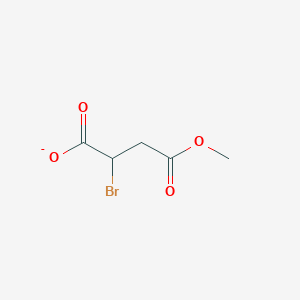
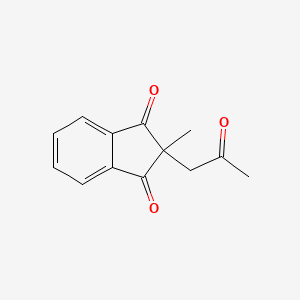
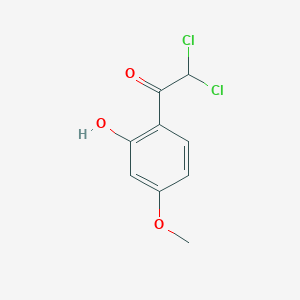
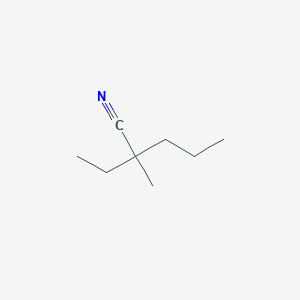
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
